molecular formula C13H20O4 B14529708 Ethyl 8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylate CAS No. 62359-78-8

Ethyl 8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylate

Cat. No.: B14529708
CAS No.: 62359-78-8
M. Wt: 240.29 g/mol
InChI Key: ZCAPUAIRSVBVTL-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by a unique bicyclic structure. This compound is part of the spiroacetal family, which is known for its biological activity and presence in various natural products. The spiroacetal structure is essential for the biological activity of many natural products, making this compound of significant interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylate can be synthesized through the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which undergoes partial de-ethoxycarbonylation upon distillation to produce the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium malonate, toluene, and DMSO. The conditions often involve refluxing and distillation .

Major Products

The major products formed from these reactions include various derivatives of the spiro compound, such as ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate and 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid nitrile .

Scientific Research Applications

Ethyl 8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spiroacetal structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, similar spiro compounds have been shown to inhibit enzymes involved in metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spiroacetal structure, which is essential for its biological activity. This structure allows it to interact with biological molecules in ways that other compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

62359-78-8

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

ethyl 8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C13H20O4/c1-3-16-12(15)10-8-11(14)17-13(10)6-4-9(2)5-7-13/h9-10H,3-8H2,1-2H3

InChI Key

ZCAPUAIRSVBVTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)OC12CCC(CC2)C

Origin of Product

United States

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